
Heliquinomycin
Descripción general
Descripción
Antibiotic agent. DNA helicase inhibitor (IC50 values are 4.3 and 2.5 μM for DNA helicase B and MCM4/6/7 helicase respectively). Inhibits DNA replication (IC50 values are 1 - 4 μM). Weak topoisomerase I and II inhibitor. Inhibits DNA and RNA synthesis. Does not inhibit protein synthesis. Induces G2/M cell cycle arrest. Shows antibacterial effects. Inhibits cancer cell line growth (IC50 values are 1.4 - 4 μM).
Heliquinomycin is a bacterial metabolite originally isolated from Streptomyces that has diverse biological activities. It is active against a variety of Gram-positive bacteria, including strains of B. anthracis, B. subtilis, and methicillin-sensitive or -resistant S. aureus (MICs = <0.05-0.39 µg/ml). This compound inhibits the activity of DNA helicase with a Ki value of 6.8 µM. It reduces the growth of L1210 leukemia, B16 melanoma, and FS-3 fibrosarcoma cells (IC50s = 0.97, 0.89, and 0.83 µg/ml, respectively).
Antibiotic. DNA helicase inhibitor. Inhibits the DNA helicase activity of the human minichromosome maintenance (MCM) 4/6/7 complex. Topoisomerase I and II inhibitor (weaker than DNA helicase). DNA and RNA synthesis inhibitor in cell culture. Does not inhibit protein synthesis. Induces cell cycle arrest. Anticancer compound. Antibacterial against Gram-positive bacteria.
This compound is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Impact on DNA Replication and Helicase Activity
- Heliquinomycin and DNA Helicase Activity : this compound has been identified to inhibit the DNA helicase activity of the human minichromosome maintenance (MCM) 4/6/7 complex, suggesting its role as a potential inhibitor of cellular DNA replication. This inhibition does not significantly impact the DNA helicase activity of other proteins like the SV40 T antigen and Werner protein, indicating a specific target interaction with the MCM complex (Ishimi et al., 2009).
- Interaction with Single-Stranded DNA : Further research indicates that this compound binds to single-stranded DNA and affects the DNA-binding ability of the MCM4/6/7 complex. This interaction is critical for its role in perturbing DNA replication, mainly by inhibiting replicative DNA helicases (Sugiyama et al., 2012).
This compound Analogs and Biological Activities
- New this compound Analogs : Recent discoveries include a new this compound analog, 9′-methoxy-heliquinomycin, with noted immunosuppressive and antibacterial activities. This highlights the potential for developing novel derivatives of this compound with distinct biological properties (Su et al., 2019).
Synthetic Efforts and Structural Analysis
- Synthesis and Structural Insights : Efforts in synthesizing this compound and its analogs have provided insights into its molecular structure, especially the spiroketal unit. These studies contribute to understanding its chemical behavior and potential pharmaceutical applications (Venkatesh & Reissig, 2008); (Thrash et al., 2000).
Biosynthetic Pathways and Gene Clusters
- Biosynthesis and Genetic Insights : Research on Streptomyces species producing this compound has led to the characterization of novel actinomycetes and the identification of gene clusters potentially responsible for this compound biosynthesis. This knowledge is pivotal for biotechnological applications and further understanding of its natural production (Zhuang et al., 2020).
Mecanismo De Acción
Target of Action
Heliquinomycin primarily targets the DNA helicases involved in DNA replication . These include the MCM4/6/7 helicase and DNA helicase B . DNA helicases play a crucial role in unwinding the DNA duplex during replication .
Mode of Action
This compound interacts with its targets by binding to single-stranded DNA , thereby inhibiting the activity of the DNA helicases . This interaction stabilizes the helicase’s interaction with single-stranded DNA, which in turn inhibits the DNA helicase activity of the MCM4/6/7 complex .
Biochemical Pathways
The inhibition of DNA helicases by this compound perturbs the DNA replication process . This is because DNA helicases are responsible for unwinding the DNA duplex at replication forks, a critical step in DNA replication . Therefore, the inhibition of these helicases disrupts the normal progression of the replication forks .
Pharmacokinetics
It is known that the compound is soluble in ethanol and dmso
Result of Action
The primary result of this compound’s action is the inhibition of cellular DNA replication . This occurs without affecting the level of chromatin-bound MCM4 and without activating the DNA replication stress checkpoint system . This compound has also been shown to exhibit immunosuppressive and antibacterial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from the culture broth of Streptomyces sp. jys28 , suggesting that it may be produced in response to specific environmental conditions . .
Safety and Hazards
Direcciones Futuras
Heliquinomycin’s ability to inhibit DNA helicase makes it a potential target for cancer therapy . Future research may focus on identifying compounds that interact with helicases, potentially leading to the discovery of compounds that can rescue clinically relevant helicase missense mutant proteins or activate the catalytic function of wild-type DNA helicases .
Análisis Bioquímico
Biochemical Properties
Heliquinomycin plays a pivotal role in biochemical reactions by inhibiting DNA helicase activity. It interacts with several enzymes and proteins, including the minichromosome maintenance (MCM) 4/6/7 helicase complex, DNA helicase B, and RECQL4 helicase. The nature of these interactions involves the binding of this compound to single-stranded DNA, thereby stabilizing the interaction between the MCM4/6/7 complex and the DNA . This inhibition disrupts the unwinding of the DNA duplex, which is essential for DNA replication.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits cellular DNA replication at a half-maximal inhibitory concentration (IC50) of 1.4–4 µM . This inhibition leads to G2/M cell cycle arrest and affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been shown to inhibit cell growth with IC50 values ranging from 1.4 to 4 µM . Additionally, it does not inhibit protein synthesis, which suggests a specific targeting mechanism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to single-stranded DNA, which inhibits the DNA helicase activity of the MCM4/6/7 complex . This binding stabilizes the interaction between the helicase and the DNA, preventing the unwinding of the DNA duplex necessary for replication. This compound also inhibits the activity of DNA helicase B and RECQL4 helicase, although to a lesser extent compared to the MCM4/6/7 complex . This inhibition disrupts the DNA replication process, leading to cell cycle arrest and reduced cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be stored for up to 12 months . Over time, this compound continues to inhibit DNA replication and induce cell cycle arrest in in vitro studies. Long-term effects observed in in vivo studies include sustained inhibition of tumor growth and antibacterial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DNA replication and tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The threshold for these adverse effects varies depending on the animal model and the specific dosage administered .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA replication and repair. It interacts with enzymes such as DNA polymerase-α/primase and replication protein A, affecting metabolic flux and metabolite levels . The inhibition of DNA helicase activity by this compound disrupts the normal progression of the DNA replication fork, leading to alterations in the metabolic pathways associated with DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to single-stranded DNA, which facilitates its localization to replication forks where DNA helicases are active . This binding affects the accumulation and localization of this compound within the cell, ensuring its inhibitory effects on DNA replication are localized to the sites of action .
Subcellular Localization
This compound is primarily localized to the nucleus, where it exerts its effects on DNA replication. The compound’s interaction with single-stranded DNA and the MCM4/6/7 complex directs it to replication forks within the nucleus . This subcellular localization is crucial for its function as a DNA helicase inhibitor, as it ensures that this compound is present at the sites where DNA unwinding and replication occur .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Heliquinomycin involves the coupling of two key fragments, a quinone and a pyrrole, followed by a series of functional group transformations to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzoic acid", "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "methyl 3-aminocrotonate", "methyl iodide", "sodium hydride", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxybenzoic acid from 2,4-dimethoxybenzaldehyde via a Cannizzaro reaction using sodium hydroxide and hydrochloric acid.", "Step 2: Synthesis of ethyl 2,5-dimethoxybenzoate from 2,5-dimethoxybenzoic acid and ethyl acetoacetate via a Fischer esterification reaction using acetic acid and catalytic sulfuric acid.", "Step 3: Synthesis of 2,5-dimethoxy-3-(2-oxopropyl)benzoic acid from ethyl 2,5-dimethoxybenzoate and methyl 3-aminocrotonate via a Michael addition reaction using sodium hydride as a base.", "Step 4: Synthesis of 2,5-dimethoxy-3-(2-iodopropyl)benzoic acid from 2,5-dimethoxy-3-(2-oxopropyl)benzoic acid and methyl iodide via an iodination reaction using sodium hydride as a base.", "Step 5: Synthesis of 2,5-dimethoxy-3-(2-pyrrolyl)benzoic acid from 2,5-dimethoxy-3-(2-iodopropyl)benzoic acid and methyl 3-pyrrolecarboxylate via a Suzuki coupling reaction using palladium on carbon as a catalyst.", "Step 6: Synthesis of Heliquinomycin from 2,5-dimethoxy-3-(2-pyrrolyl)benzoic acid via a series of functional group transformations including reduction of the quinone to a hydroquinone using sodium borohydride, oxidation of the hydroquinone to a quinone using hydrogen peroxide, and final cyclization of the pyrrole and quinone moieties using acetic acid and water." ] } | |
Número CAS |
178182-49-5 |
Fórmula molecular |
C33H30O17 |
Peso molecular |
698.6 g/mol |
Nombre IUPAC |
methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1 |
Clave InChI |
MLFZQFHGXSVTGX-MCTZXALVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Sinónimos |
heliquinomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


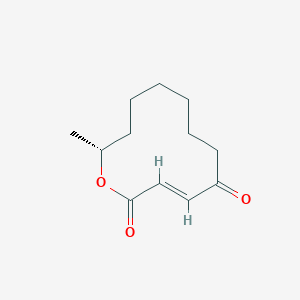

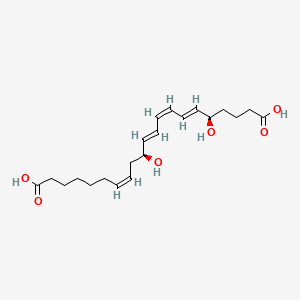
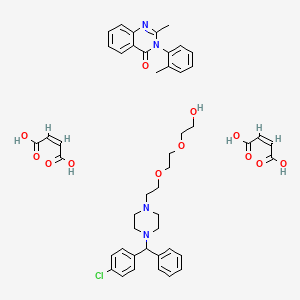
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)


![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
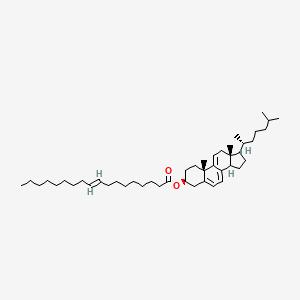


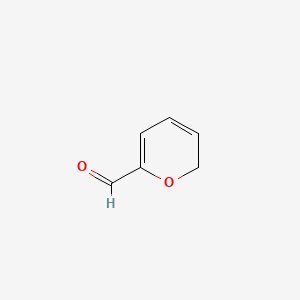

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
